Mevaldic acid

概要

説明

Mevaldic acid, also known as 3,5-dihydroxy-3-methylvaleraldehyde, is an organic compound that plays a crucial role in the biosynthesis of mevalonic acid. It is an intermediate in the mevalonate pathway, which is essential for the production of terpenes and steroids. This compound is of significant interest in biochemistry and pharmaceutical research due to its involvement in the synthesis of various biologically important molecules.

準備方法

Synthetic Routes and Reaction Conditions: Mevaldic acid can be synthesized through the reduction of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA). The reduction process involves the use of specific enzymes, such as HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to this compound. This reaction typically requires the presence of nicotinamide adenine dinucleotide phosphate (NADPH) as a reducing agent .

Industrial Production Methods: In industrial settings, the production of this compound often involves microbial fermentation processes. Specific strains of yeast or bacteria are genetically engineered to overproduce HMG-CoA reductase, thereby increasing the yield of this compound. The fermentation process is optimized to ensure high efficiency and purity of the final product .

化学反応の分析

Enzymatic Reduction to Mevalonic Acid

Mevaldic acid undergoes NADPH-dependent enzymatic reduction to form mevalonic acid, a critical step in the mevalonate pathway.

This reaction is irreversible under physiological conditions and serves as a regulatory checkpoint in isoprenoid biosynthesis .

Decarboxylation Reactions

Decarboxylation of this compound derivatives is pH-dependent and involves distinct pathways in extremophiles versus eukaryotes:

Acidophilic Archaea Pathway

-

Substrate : Mevalonate 3,5-bisphosphate

-

Enzyme : Mevalonate 3,5-bisphosphate decarboxylase (MBD)

-

Conditions : Optimal activity at pH 5.0 and 70°C

-

Product : Isopentenyl phosphate (precursor to isopentenyl pyrophosphate)

Eukaryotic Pathway

-

Substrate : Mevalonate 5-phosphate

-

Enzyme : Mevalonate 5-phosphate decarboxylase (MMD)

-

Mechanism : ATP-dependent phosphorylation followed by decarboxylation

Electrochemical Modulation

Recent studies demonstrate that surface potential adjustments (≈300 mV) via applied electricity enhance acid-catalyzed reaction rates by up to 10<sup>5</sup>-fold. This technique could optimize this compound processing in industrial settings .

Biochemical Pathway Interactions

This compound is tightly regulated within the HMG-CoA reductase pathway:

-

Feedback Inhibition : Cholesterol suppresses this compound production via HMG-CoA reductase inhibition .

-

Isotope Studies : <sup>14</sup>C-labeling confirms the carboxyl group of this compound remains intact during enzymatic reduction .

Stability and Degradation

-

Thermal Degradation : Decomposes above 100°C, forming 3-methylglutaconic acid via ketone oxidation .

-

pH Sensitivity : Rapid lactonization occurs under acidic conditions (pH < 3), forming mevalonolactone .

Analytical Methods

This synthesis integrates enzymology, synthetic chemistry, and biophysical data to provide a comprehensive profile of this compound's reactivity. Key advances include electrochemical rate enhancement and extremophile-specific decarboxylases , highlighting opportunities for bioengineering and industrial catalysis.

科学的研究の応用

Skin Health Applications

Mevaldic acid has been investigated for its beneficial effects on skin barrier function. Research indicates that topical application of mevalonic acid can stimulate cholesterol synthesis and enhance the recovery of the epidermal barrier, particularly in aged skin. A study demonstrated that mevalonic acid treatment improved resistance against acetone-induced damage in aged murine epidermis, promoting faster recovery of barrier function compared to cholesterol treatment at lower concentrations. This effect is attributed to the stimulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase activity, which is crucial for cholesterol biosynthesis .

Case Study: Topical Application in Aging Skin

- Objective : To assess the efficacy of mevalonic acid in enhancing skin barrier recovery.

- Method : Aged mice were treated topically with mevalonic acid and subjected to acetone damage.

- Results : Enhanced barrier function recovery was observed with mevalonic acid compared to cholesterol, indicating its potential as a therapeutic agent for improving skin health in aging populations.

Metabolic Studies

This compound plays a significant role in metabolic studies, particularly concerning cholesterol synthesis and cellular metabolism. In vivo studies have shown that circulating mevalonate has a rapid turnover rate, with significant metabolism occurring primarily in the kidneys rather than the liver. This finding suggests that mevalonic acid may have unique metabolic pathways that could be leveraged for therapeutic purposes .

Key Findings from Metabolic Research

- Rapid Turnover : Mevalonate exhibits a rapid turnover phase of approximately 5 minutes.

- Metabolic Site : The kidneys are identified as primary sites for the metabolism of circulating mevalonate, producing squalene and lanosterol.

- Implications : Understanding these metabolic pathways can inform drug development targeting lipid biosynthesis.

Therapeutic Potential

The therapeutic potential of this compound extends beyond dermatological applications. Its involvement in cholesterol biosynthesis positions it as a candidate for addressing conditions associated with dyslipidemia and cardiovascular diseases. Furthermore, recent studies have explored its role in enhancing cell proliferation and metabolism, particularly in human fibroblasts .

Research Insights on Therapeutic Applications

- Cell Proliferation : Mevalonic acid has been linked to enhanced cell proliferation rates in cultured human fibroblasts.

- Disease Relevance : Its metabolic pathways are crucial for understanding conditions such as arteriosclerosis and other metabolic disorders.

Summary Table of this compound Applications

作用機序

Mevaldic acid exerts its effects primarily through its role as an intermediate in the mevalonate pathway. The enzyme HMG-CoA reductase catalyzes the conversion of HMG-CoA to this compound, which is then further converted to mevalonic acid. This pathway is essential for the biosynthesis of isoprenoids, which are precursors to a wide range of biologically important molecules, including cholesterol, steroid hormones, and certain vitamins .

類似化合物との比較

Mevalonic Acid: Mevaldic acid is an intermediate in the biosynthesis of mevalonic acid.

3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA): HMG-CoA is the precursor to this compound in the mevalonate pathway.

Isopentenyl Pyrophosphate (IPP): IPP is a downstream product in the mevalonate pathway.

Uniqueness of this compound: this compound is unique due to its specific role as an intermediate in the mevalonate pathway. Its ability to be converted into mevalonic acid, which is a key precursor for the synthesis of various isoprenoids, highlights its importance in both biological and industrial contexts .

特性

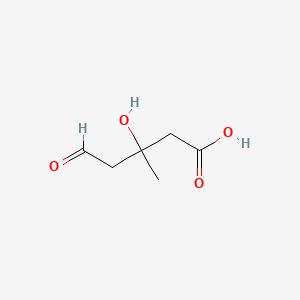

IUPAC Name |

3-hydroxy-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(10,2-3-7)4-5(8)9/h3,10H,2,4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCYSIIDJAVQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-07-1 | |

| Record name | 3-Hydroxy-3-methyl-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevaldic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEVALDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T76J110U2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。